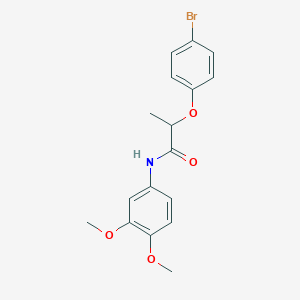
2-(4-bromophenoxy)-N-(4-fluorobenzyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(4-fluorobenzyl)propanamide, commonly known as BFBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. BFBP is a selective antagonist of the GPR35 receptor, which has been linked to various physiological and pathological processes, including inflammation, pain, and cancer.
Mecanismo De Acción
BFBP acts as a selective antagonist of the GPR35 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, immune system, and gastrointestinal tract. The exact mechanism of action of BFBP is not fully understood, but it is believed to inhibit the signaling pathways that are activated by the GPR35 receptor, resulting in the suppression of inflammation, pain, and cancer cell proliferation.
Biochemical and Physiological Effects:
BFBP has been shown to have a range of biochemical and physiological effects. In animal models, BFBP has been shown to reduce inflammation, inhibit cancer cell proliferation, and alleviate neuropathic pain. BFBP has also been shown to have a positive effect on the immune system, enhancing the activity of immune cells and reducing the risk of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFBP has several advantages for lab experiments, including its selectivity for the GPR35 receptor and its potential applications in the treatment of inflammation, pain, and cancer. However, the synthesis of BFBP is a complex process that requires specialized laboratory equipment and expertise. Additionally, the exact mechanism of action of BFBP is not fully understood, which limits its potential applications in certain areas of research.
Direcciones Futuras
There are several potential future directions for research on BFBP. One area of focus could be the development of more efficient synthesis methods for BFBP, which would make it more accessible for researchers. Another area of research could be the investigation of the potential applications of BFBP in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BFBP and its potential applications in the field of pharmacology.
Conclusion:
In conclusion, BFBP is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. BFBP is a selective antagonist of the GPR35 receptor, which has been linked to various physiological and pathological processes, including inflammation, pain, and cancer. While the synthesis of BFBP is a complex process that requires specialized laboratory equipment and expertise, it has several potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of BFBP and its potential applications in the field of pharmacology.
Aplicaciones Científicas De Investigación
BFBP has been extensively studied for its potential applications in the field of pharmacology. It is a selective antagonist of the GPR35 receptor, which has been linked to various physiological and pathological processes, including inflammation, pain, and cancer. BFBP has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c1-11(21-15-8-4-13(17)5-9-15)16(20)19-10-12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYORZVIOOHHBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[(4-fluorophenyl)methyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



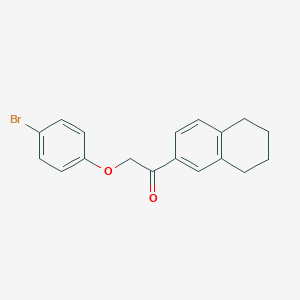
![2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4112919.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112926.png)
![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4112931.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112937.png)
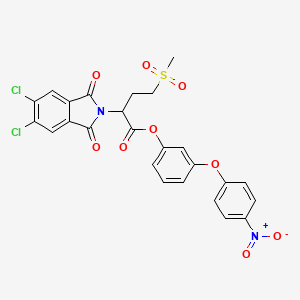
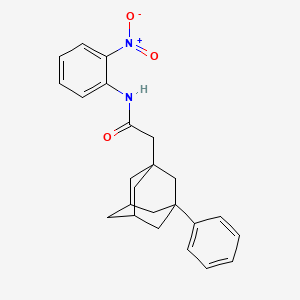
![4-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4112965.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B4112972.png)
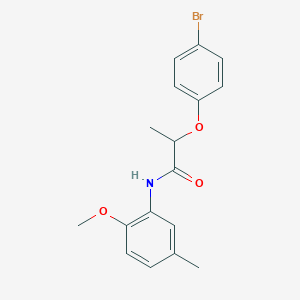
![methyl 4-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4112986.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4112998.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4113005.png)
